![molecular formula C6H5ClN2O B1297083 5-Chloronicotinamide CAS No. 284040-69-3](/img/structure/B1297083.png)
5-Chloronicotinamide
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Chloronicotinamide consists of 5 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Chlorine atom . It contains a total of 15 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis
5-Chloronicotinamide has a molecular weight of 156.57 . Its physical and chemical properties include a density of 1.4±0.1 g/cm3, a boiling point of 313.7±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 55.5±3.0 kJ/mol and a flash point of 143.5±23.7 °C .Safety and Hazards
Mechanism of Action
Target of Action
Nicotinamides, in general, are known to interact with various enzymes and proteins in the body, playing crucial roles in numerous biochemical processes .
Mode of Action
It’s known that nicotinamides interact with their targets, leading to various biochemical changes
Biochemical Pathways
5-Chloronicotinamide may be involved in several biochemical pathways due to its structural similarity to nicotinamide, a component of the coenzyme NAD+ . NAD+ is involved in numerous metabolic pathways, including glycolysis, the citric acid cycle, and the electron transport chain . .
Pharmacokinetics
Nicotinamide is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Nicotinamides, in general, are known to play crucial roles in energy production, dna repair, cell signaling, and stress responses
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-Chloronicotinamide . .
properties
IUPAC Name |
5-chloropyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNDTIIAQNGGPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343961 | |
Record name | 5-Chloronicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloronicotinamide | |
CAS RN |
284040-69-3 | |
Record name | 5-Chloronicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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